4,6-Dichloro-5-fluoropyrimidin-2-amine
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Overview
Description
4,6-Dichloro-5-fluoropyrimidin-2-amine is a chemical compound with the molecular formula C4H2Cl2FN3 It is a pyrimidine derivative characterized by the presence of chlorine and fluorine atoms at specific positions on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and inert atmosphere to ensure the desired substitution reactions occur efficiently .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-fluoropyrimidin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling reactions: Palladium catalysts and appropriate ligands are typically used in the presence of base and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an
Properties
IUPAC Name |
4,6-dichloro-5-fluoropyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2FN3/c5-2-1(7)3(6)10-4(8)9-2/h(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEWFMLZDMIBMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570228 |
Source
|
Record name | 4,6-Dichloro-5-fluoropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15598-33-1 |
Source
|
Record name | 4,6-Dichloro-5-fluoropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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